

Application Notes and Protocols: Synthesis of Substituted Indoles Using Ynamides

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Compound of Interest					
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These application notes provide detailed protocols and a comprehensive overview of modern synthetic strategies for the preparation of substituted indoles utilizing ynamides as versatile building blocks. The indole core is a privileged scaffold in numerous natural products and pharmaceuticals, making the development of efficient and modular synthetic routes a continuous focus of chemical research. Ynamides, with their unique electronic properties, have emerged as powerful synthons for the construction of complex heterocyclic systems, including a diverse array of substituted indoles.

This document outlines key methodologies, including intramolecular [4+2] cycloaddition reactions, and transition-metal-catalyzed approaches employing gold, rhodium, and copper catalysts. Detailed experimental protocols for seminal reactions are provided, alongside tabulated data summarizing their substrate scope and efficiency. Furthermore, reaction mechanisms and experimental workflows are illustrated using diagrams to provide a clear understanding of these synthetic transformations.

Intramolecular [4+2] Cycloaddition of Ynamides and Conjugated Enynes

A powerful strategy for the construction of highly substituted indolines and indoles involves the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes.[1][2][3][4][5] This approach is highly modular, allowing for the synthesis of a library of substituted indole



derivatives. The requisite enyne cycloaddition substrates can be readily assembled via transition-metal-mediated coupling reactions. The cycloaddition proceeds by heating the enyne-ynamide precursor, which generates a highly strained isoaromatic cyclic allene that rearranges to the indoline product. Subsequent oxidation of the indoline furnishes the corresponding indole.[1]

Data Presentation

Entry	Ynamide Precursor	Product	Yield (%)
1	N-(but-3-yn-1-yl)-N- tosyl-4-phenylbut-3- en-1-ynamine	5-phenyl-1-tosyl-2,3- dihydro-1H-indole	85
2	N-(but-3-yn-1-yl)-4-(4- methoxyphenyl)-N- tosylbut-3-en-1- ynamine	5-(4- methoxyphenyl)-1- tosyl-2,3-dihydro-1H- indole	82
3	N-(but-3-yn-1-yl)-4-(4- chlorophenyl)-N- tosylbut-3-en-1- ynamine	5-(4-chlorophenyl)-1- tosyl-2,3-dihydro-1H- indole	88
4	4-cyclohexyl-N-(but-3- yn-1-yl)-N-tosylbut-3- en-1-ynamine	5-cyclohexyl-1-tosyl- 2,3-dihydro-1H-indole	75

Table 1: Substrate Scope for the Intramolecular [4+2] Cycloaddition.

Experimental Protocols

Protocol 1: Synthesis of N-(but-3-yn-1-yl)-N-tosyl-4-phenylbut-3-en-1-ynamine (Ynamide Precursor)

A solution of 3-butyn-1-amine is treated with p-toluenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at 0 °C to room temperature to afford the corresponding tosylamide. Subsequent Sonogashira coupling with (E)-(2-bromovinyl)benzene,



followed by a copper-catalyzed N-alkynylation with a suitable acetylenic bromide, yields the desired ynamide precursor.

Protocol 2: Intramolecular [4+2] Cycloaddition to form 5-phenyl-1-tosyl-2,3-dihydro-1H-indole

A solution of N-(but-3-yn-1-yl)-N-tosyl-4-phenylbut-3-en-1-ynamine (1.0 mmol) in toluene (10 mL) is heated to reflux (110 °C) for 12 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired indoline.

Protocol 3: Oxidation of 5-phenyl-1-tosyl-2,3-dihydro-1H-indole to 5-phenyl-1-tosyl-1H-indole

To a solution of 5-phenyl-1-tosyl-2,3-dihydro-1H-indole (1.0 mmol) in benzene (10 mL) at room temperature is added o-chloranil (1.1 mmol).[1] The reaction mixture is stirred for 2 hours, during which a precipitate may form. The mixture is then filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the substituted indole.

Visualization



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Caption: Intramolecular [4+2] cycloaddition workflow.

Gold-Catalyzed Synthesis of Substituted Indoles

Gold catalysis has emerged as a powerful tool for the synthesis of indoles from ynamides, proceeding through various reaction pathways including hydroarylation and annulation reactions.[6][7][8][9][10][11][12]



Gold-Catalyzed cis-Hydroarylation of Ynamides with Indoles

A notable application of gold catalysis is the reaction of ynamides with 3-substituted indoles to produce 2-vinylindole derivatives.[7] This reaction proceeds with high regio- and stereoselectivity. The proposed mechanism involves the anti-addition of the indole and the gold catalyst across the ynamide triple bond, leading to a cyclopropyl gold-carbenoid intermediate. [7]

Data Presentation

Entry	Ynamide	Indole	Product	Yield (%)
1	N-methyl-N- (phenylethynyl)to sylamide	1,3- dimethylindole	2-((E)-2- (methyl(tosyl)ami no)styryl)-1,3- dimethyl-1H- indole	85
2	N-methyl-N-(p- tolylethynyl)tosyl amide	1,3- dimethylindole	1,3-dimethyl-2- ((E)-2- (methyl(tosyl)ami no)-2-(p- tolyl)vinyl)-1H- indole	82
3	N-methyl-N-((4- methoxyphenyl)e thynyl)tosylamide	1,3- dimethylindole	2-((E)-2-((4- methoxyphenyl) (methyl(tosyl)ami no))vinyl)-1,3- dimethyl-1H- indole	88
4	N-((4- chlorophenyl)eth ynyl)-N- methyltosylamide	1,3- dimethylindole	2-((E)-2-((4- chlorophenyl) (methyl(tosyl)ami no))vinyl)-1,3- dimethyl-1H- indole	79



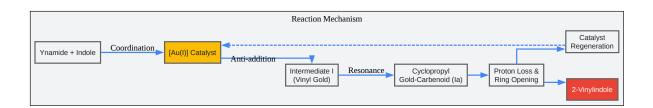
Table 2: Substrate Scope for the Gold-Catalyzed Synthesis of 2-Vinylindoles.

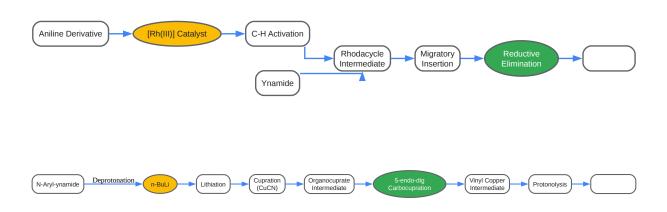
Experimental Protocols

Protocol 4: General Procedure for the Gold-Catalyzed Synthesis of 2-Vinylindoles

To a solution of the 3-substituted indole (0.5 mmol) and the ynamide (0.6 mmol) in anhydrous 1,2-dichloroethane (2.5 mL) is added [Au(JohnPhos)NTf₂] (5 mol %). The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2-vinylindole.[7]

Visualization





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